Ethyl 3-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Ethyl 3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells . This effect is achieved through the modulation of signaling pathways that regulate cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to their inhibition . This inhibition can result in the disruption of critical biochemical pathways, ultimately affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, including cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins can facilitate the compound’s distribution to specific tissues, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 3-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 2-methylindole-3-carboxylate
- Ethyl 5-methylindole-2-carboxylate
- Ethyl indole-2-carboxylate
Comparison: Ethyl 3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Compared to Ethyl 2-methylindole-3-carboxylate, it has a different position of the methyl group, which can result in distinct pharmacological properties . Similarly, Ethyl 5-methylindole-2-carboxylate and Ethyl indole-2-carboxylate have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
ethyl 3-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXZSIVKVCSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942035 | |
Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-31-9, 26304-51-8 | |
Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-Methylindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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